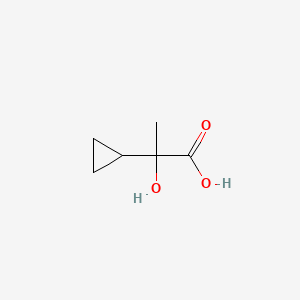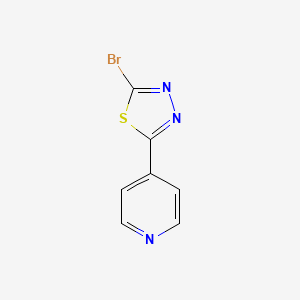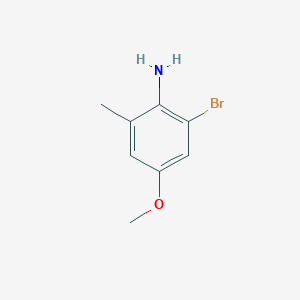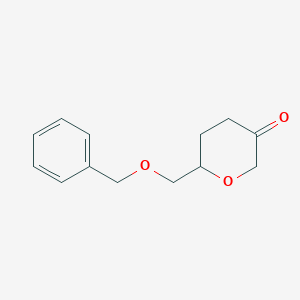
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one
Descripción general
Descripción
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one (6-BMPO) is a small molecule that has been used in scientific research for decades. It is a compound that is used in a variety of different scientific research applications and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
This compound is a versatile starting material in the synthesis of bioactive molecules. Its structure is conducive to chemical modifications, allowing for the creation of a wide range of molecules with potential biological activity. For example, it can be used to synthesize analogs of natural products or novel pharmaceuticals with potential therapeutic applications .
Pharmaceutical Intermediates
Due to its stability and reactivity, 6-(benzyloxymethyl)tetrahydropyran-3-one serves as an intermediate in pharmaceutical synthesis. It can be transformed into various compounds that are crucial for developing new drugs, especially in the realm of antiviral, anticancer, and anti-inflammatory medications .
Asymmetric Synthesis
The compound is used in asymmetric synthesis, which is vital for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety. It can be used in catalytic cycles or as a chiral auxiliary to induce stereoselectivity in chemical reactions .
Material Science
In material science, 6-(benzyloxymethyl)tetrahydropyran-3-one can be a precursor to polymers and resins with specific properties. Its ability to undergo polymerization or to be incorporated into larger molecular frameworks makes it valuable for designing new materials with desired mechanical and chemical properties .
Organic Synthesis Methodology
This compound is also instrumental in developing new organic synthesis methodologies. Its reactivity allows chemists to explore novel reaction pathways, catalysts, and reagents, potentially leading to more efficient and sustainable chemical processes .
Analytical Chemistry
In analytical chemistry, derivatives of 6-(benzyloxymethyl)tetrahydropyran-3-one can be used as standards or reagents in various analytical techniques. These derivatives can help in the quantification and identification of substances in complex mixtures .
Agrochemical Research
The compound’s derivatives can be used in agrochemical research to develop new pesticides or herbicides. Its structural flexibility enables the creation of compounds that can interact with specific biological targets in pests or weeds, leading to the development of more effective and selective agrochemicals .
Flavor and Fragrance Industry
Lastly, 6-(benzyloxymethyl)tetrahydropyran-3-one and its derivatives can be used in the flavor and fragrance industry. They can contribute to the synthesis of new aromatic compounds or enhance existing flavors and fragrances due to their chemical structure .
Propiedades
IUPAC Name |
6-(phenylmethoxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(16-9-12)10-15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQRTSXXDMWFGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)COC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((benzyloxy)methyl)dihydro-2H-pyran-3(4H)-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]isothiazol-5-ylmethanol](/img/structure/B1527616.png)
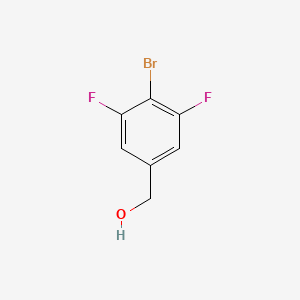
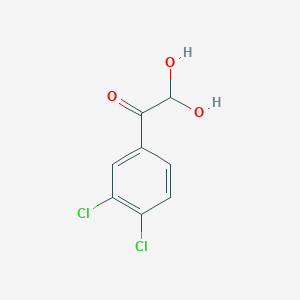


![Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1527624.png)
![4-chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1527626.png)
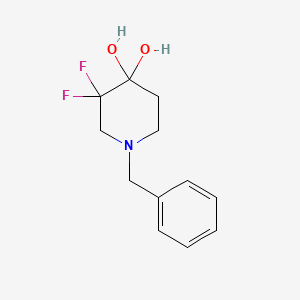
![3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1527630.png)
![4-Chloro-6-iodo-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1527631.png)
